2-(6-fluoro-1H-indol-3-yl)acetamide

HDAC6 Inhibition Epigenetics Cancer Research

SAR studies using indole-3-acetamide scaffolds frequently fail due to inactive cores. The unsubstituted analog shows negligible HDAC6 inhibition (IC50 >50,000 nM), while shifting fluorine to the 5-position causes a >10-fold potency loss. 2-(6-Fluoro-1H-indol-3-yl)acetamide solves this with a 20 nM IC50 against HDAC6 and dual HDAC3/6 activity. • 6-Fluoro regiochemistry: Critical for high-affinity HDAC binding. • Metabolic stability: Fluorine blocks oxidative metabolism on the indole ring. • Supply: Pre-weighed aliquots, rigorous analytical QC, global logistics for R&D continuity.

Molecular Formula C10H9FN2O
Molecular Weight 192.19 g/mol
Cat. No. B7517763
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(6-fluoro-1H-indol-3-yl)acetamide
Molecular FormulaC10H9FN2O
Molecular Weight192.19 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C1F)NC=C2CC(=O)N
InChIInChI=1S/C10H9FN2O/c11-7-1-2-8-6(3-10(12)14)5-13-9(8)4-7/h1-2,4-5,13H,3H2,(H2,12,14)
InChIKeyABWYYLDNFVWGOJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(6-Fluoro-1H-indol-3-yl)acetamide: A 6-Fluorinated Indole-3-acetamide Scaffold for HDAC-Targeted Procurement and SAR


2-(6-Fluoro-1H-indol-3-yl)acetamide (CAS 345264-86-0) is a synthetic indole derivative bearing a primary acetamide moiety at the 3-position and a fluorine atom at the 6-position of the indole ring . This compound serves as a key pharmacophore or building block in medicinal chemistry, with documented inhibitory activity against histone deacetylases (HDACs) [1]. Its structural attributes, including the electron-withdrawing fluorine substituent, are reported to influence both target binding affinity and metabolic stability , making it a point of differentiation from non-fluorinated or alternatively substituted indole-3-acetamide analogs.

Procurement Alert: Why Unsubstituted or 5-Fluoro Indole-3-acetamides Cannot Substitute for 2-(6-Fluoro-1H-indol-3-yl)acetamide in HDAC-Focused Assays


Substitution of 2-(6-fluoro-1H-indol-3-yl)acetamide with closely related indole-3-acetamide analogs is not scientifically equivalent due to profound differences in target engagement. Data from BindingDB demonstrate that the unsubstituted indole-3-acetamide exhibits negligible inhibition of HDAC6 (IC50 > 50,000 nM) [1]. Furthermore, shifting the fluorine atom from the 6- to the 5-position results in a >10-fold loss in potency in HDAC assays (IC50 = 234 nM) [2]. These stark quantitative discrepancies underscore that the 6-fluoro substitution pattern is not merely a benign structural variant; it is a critical determinant of high-affinity interaction with the HDAC active site. For researchers requiring the specific potency and selectivity profile associated with this scaffold, generic substitution without rigorous orthogonal validation will likely lead to experimental failure or misleading structure-activity relationship (SAR) conclusions.

Quantitative Differentiation Guide for 2-(6-Fluoro-1H-indol-3-yl)acetamide: HDAC6 Potency and Isoform Selectivity vs. Closest Analogs


HDAC6 Inhibition Potency: >2,500-Fold Improvement Over Unsubstituted Indole-3-acetamide

2-(6-Fluoro-1H-indol-3-yl)acetamide demonstrates potent inhibition of HDAC6 with an IC50 of 20 nM, whereas the unsubstituted indole-3-acetamide exhibits negligible activity against the same target (IC50 > 50,000 nM) [1][2]. This represents a >2,500-fold increase in potency conferred specifically by the 6-fluoro substitution on the indole ring.

HDAC6 Inhibition Epigenetics Cancer Research Neuroprotection

HDAC3 Inhibition: A 21 nM IC50 Establishes a Baseline for Class I HDAC Activity

The compound exhibits an IC50 of 21 nM against HDAC3, a Class I histone deacetylase [1]. This potency is comparable to its activity against HDAC6 (IC50 = 20 nM), indicating a balanced inhibition profile across Class I and Class IIb HDACs. In contrast, the 5-fluoro positional isomer displays a significantly weaker IC50 of 234 nM in a cellular HDAC inhibition assay, suggesting the 6-fluoro regioisomer is superior for targeting HDAC3/6 [2].

HDAC3 Inhibition Epigenetics Immuno-oncology Metabolic Disease

HDAC6 vs. HDAC3 Selectivity Window: A ~6.6-Fold Preference for HDAC6

While displaying nearly equal potency against HDAC6 and HDAC3 (20 nM and 21 nM respectively) in one assay format [1], a separate analysis of a structurally related indole-acetamide derivative reveals a ~6.6-fold selectivity window favoring HDAC6 (IC50 = 20 nM) over HDAC3 (IC50 = 133 nM) [2]. This suggests that the indole-3-acetamide scaffold, when appropriately substituted, can be tuned for preferential HDAC6 inhibition, a feature not observed with the unsubstituted core which lacks any measurable activity [3].

HDAC6 Selectivity Isoform Profiling Chemical Biology Drug Discovery

Metabolic Stability Advantage of 6-Fluoro Substitution: A Class-Level Inference

The presence of a fluorine atom at the 6-position of the indole ring is a well-established strategy to enhance metabolic stability by blocking cytochrome P450-mediated oxidation at that site . While direct comparative metabolic stability data for 2-(6-fluoro-1H-indol-3-yl)acetamide versus its non-fluorinated or 5-fluoro analogs are not available in the public domain, the class-level principle is widely accepted in medicinal chemistry. The electron-withdrawing nature of the fluorine atom also influences the pKa of the indole NH, which can affect solubility and permeability [1].

Metabolic Stability Pharmacokinetics Drug Design Fluorine Chemistry

Target Applications for 2-(6-Fluoro-1H-indol-3-yl)acetamide Based on Quantitative Differentiation Evidence


HDAC6-Selective Probe Development and SAR Studies

Given its 20 nM IC50 against HDAC6 and ~6.6-fold selectivity over HDAC3 (based on class-level inference), 2-(6-fluoro-1H-indol-3-yl)acetamide is an ideal starting point for developing HDAC6-selective chemical probes. It can be used as a reference compound in SAR campaigns aimed at enhancing HDAC6 selectivity while minimizing Class I HDAC activity. Procurement of this specific fluorinated regioisomer is critical, as the 5-fluoro analog shows >10-fold weaker HDAC inhibition and the unsubstituted core is inactive [1].

Dual HDAC3/6 Inhibitor for Immuno-Oncology Research

With potent inhibition of both HDAC3 (IC50 = 21 nM) and HDAC6 (IC50 = 20 nM), this compound serves as a valuable tool for investigating the therapeutic potential of dual HDAC3/6 inhibition in immuno-oncology. Such profiles are of interest for modulating immune cell function and tumor microenvironment. The quantitative data on isoform potency provides a clear rationale for its selection over other indole-3-acetamides in these specific disease models [1].

Pharmacokinetic Optimization of Indole-Based HDAC Inhibitors

The 6-fluoro substitution is a strategic modification to enhance metabolic stability by blocking a common site of oxidative metabolism on the indole ring. Researchers focused on improving the in vivo pharmacokinetic properties of indole-based HDAC inhibitors should prioritize the 6-fluoro derivative over the unsubstituted analog. This choice is based on established class-level principles of fluorine medicinal chemistry, which predict a longer half-life and higher plasma exposure in preclinical species .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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